N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide
Overview
Description
N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide is a synthetic compound that belongs to the class of N-acylarylhydrazones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been extensively studied for its potential use in drug development.
Mechanism of Action
The exact mechanism of action of N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and anti-tumor effects by modulating the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, the compound has also been found to possess anti-oxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide. One area of research could focus on the development of more soluble analogs of the compound to improve its bioavailability in vivo. Another area of research could involve the investigation of the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound and to identify its molecular targets.
Scientific Research Applications
N-(5-methoxy-2-{[(3-methylisoxazol-5-yl)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential use in drug development. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. The compound has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-[5-methoxy-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10(2)17(22)19-15-8-12(23-4)5-6-14(15)18-16(21)9-13-7-11(3)20-24-13/h5-8,10H,9H2,1-4H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARQWBFARMCAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NC2=C(C=C(C=C2)OC)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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